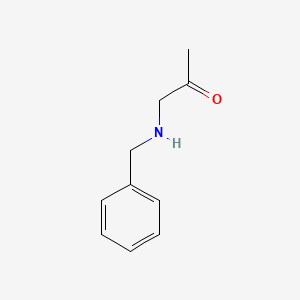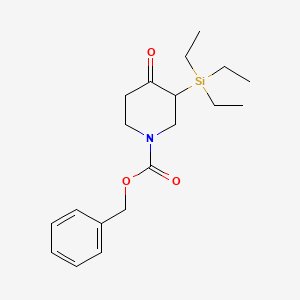
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate is a heterocyclic compound with the molecular formula C19H29NO3Si and a molecular weight of 347.52 g/mol . This compound is known for its role as a precursor to Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene for cycloaddition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound is a precursor to a Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene for cycloaddition reactions.
Substitution Reactions: The presence of the triethylsilyl group allows for substitution reactions under specific conditions.
Common Reagents and Conditions
Fluoride Ions: Used to generate the reactive azacyclic allene from the Garg silyl triflate precursor.
Sodium Methoxide: Employed in the cyclization step during synthesis.
Major Products Formed
Azacyclic Allene: Formed from the Garg silyl triflate precursor upon exposure to fluoride.
Scientific Research Applications
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds through cycloaddition reactions.
Biology and Medicine:
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate involves its conversion to a Garg silyl triflate, which upon exposure to fluoride, generates a reactive azacyclic allene. This intermediate can participate in various cycloaddition reactions, forming complex heterocyclic structures . The molecular targets and pathways involved are primarily related to the formation of these reactive intermediates and their subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-oxo-5-(triethylsilyl)-3,4-dihydropyridine-1(2H)-carboxylate
- 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate
- 2-Bromo-6-(trimethylsilyl)phenyl triflate
Uniqueness
Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate is unique due to its ability to generate a reactive azacyclic allene upon exposure to fluoride, making it a valuable precursor for cycloaddition reactions . This property distinguishes it from other similar compounds, which may not form such reactive intermediates under similar conditions .
Properties
Molecular Formula |
C19H29NO3Si |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl 4-oxo-3-triethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3Si/c1-4-24(5-2,6-3)18-14-20(13-12-17(18)21)19(22)23-15-16-10-8-7-9-11-16/h7-11,18H,4-6,12-15H2,1-3H3 |
InChI Key |
TWVWOIVZXPXUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


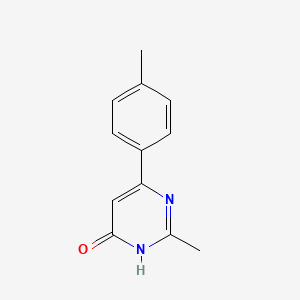
![5-Methyl-N-(4'-methyl-5-(piperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)isoxazole-3-carboxamide](/img/structure/B15280915.png)
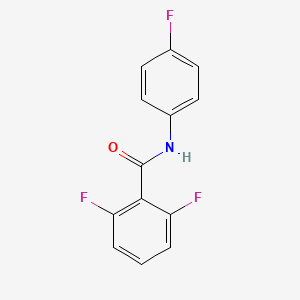
![N-(2-Cyanoethyl)-N-[(pyridin-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B15280925.png)
![6-(2,4-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280928.png)
![4-hydroxy-5-methoxy-N-[2-methoxy-5-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B15280931.png)
![2-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B15280933.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280940.png)

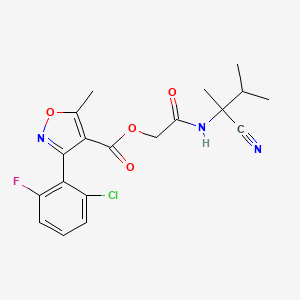

![2-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15280975.png)
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
